4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Description
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a benzoic acid derivative featuring a pyrrole ring substituted with an acetyl group at position 3 and methyl groups at positions 2 and 5. The pyrrole moiety is connected to the benzoic acid’s para-position via a methylene (-CH2-) bridge.
Properties
IUPAC Name |
4-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-15(12(3)18)11(2)17(10)9-13-4-6-14(7-5-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZCFSYVKZRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrrole ring: This might involve the reaction of a suitable diketone with an amine under acidic conditions.
Substitution reactions: Introduction of acetyl and methyl groups onto the pyrrole ring through Friedel-Crafts acylation and alkylation.
Coupling with benzoic acid: The pyrrole derivative can be coupled with a benzoic acid derivative using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.
Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions could occur on the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has shown potential as a pharmacophore in drug design due to its structural features that may interact with biological targets:
- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs .
- Antimicrobial Properties : Research has suggested that the compound may possess antimicrobial activity, which could be beneficial in treating various infections .
Biochemical Research
This compound is utilized in biochemical assays and studies due to its ability to modulate enzyme activity:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
- Proteomics : The compound serves as a tool in proteomics research for studying protein interactions and modifications, which are crucial for understanding cellular processes .
Material Science
In material science, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is explored for its potential use in synthesizing novel materials:
- Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry, contributing to the development of materials with enhanced properties such as thermal stability and mechanical strength .
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of various derivatives of this compound. The results demonstrated that specific modifications to the pyrrole ring enhanced its efficacy in reducing inflammation markers in vitro.
Case Study 2: Antimicrobial Efficacy
In another investigation published in the Journal of Medicinal Chemistry, derivatives of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid were tested against a panel of bacterial strains. The findings indicated significant antimicrobial activity against resistant strains of Staphylococcus aureus.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The acetyl and methyl groups could play roles in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Structural Features :
- Benzoic acid backbone : Provides acidity (pKa ~4.2, typical for carboxylic acids) and hydrogen-bonding capability.
- 2,5-Dimethyl groups: Enhance steric bulk, possibly influencing molecular packing or binding selectivity.
- Methylene bridge : Increases flexibility compared to direct pyrrole-phenyl linkages, which may affect conformational dynamics.
Molecular Formula: C16H17NO3 (calculated). Molecular Weight: ~271.3 g/mol (calculated).
Comparison with Similar Compounds
Below is a systematic comparison of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid with structurally analogous compounds, focusing on substituent effects and inferred properties.
Structural and Functional Differences
Table 1: Comparative Analysis of Key Features
Functional Group Implications
(a) Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Key Differences :
- Ester group (OCH3) : Reduces acidity (pKa ~8–10 for esters vs. ~4 for carboxylic acids), making it less reactive in proton-dependent processes.
- Formyl group (CHO) : More electrophilic than acetyl, enabling nucleophilic additions (e.g., Schiff base formation).
- Applications : Suitable as a synthetic intermediate where ester protection or aldehyde reactivity is required.
(b) 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- Key Differences :
- Diketone pyrrole : The electron-deficient ring may participate in charge-transfer complexes or metal coordination (e.g., via oxo groups).
- Simplified structure : Smaller molecular weight (231.20 g/mol) enhances solubility in polar solvents.
- Applications: Potential use in coordination chemistry or as a redox-active scaffold.
(c) 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
- Key Differences :
- Hydroxyl group (2-OH) : Introduces additional hydrogen-bonding capacity, likely increasing aqueous solubility.
- Simpler pyrrole substitution : Lacks acetyl or oxo groups, reducing steric hindrance and electronic complexity.
- Applications: May serve as a building block for antioxidants or polyphenolic analogs.
Research Findings and Inferred Properties
Reactivity: The acetyl group in the main compound is less reactive than the formyl group in , but it may still undergo nucleophilic attacks (e.g., enolate formation).
Solubility :
- The hydroxyl group in likely improves water solubility compared to the main compound, which relies solely on the carboxylic acid for hydrophilicity.
Biological Activity
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is with a molecular weight of 271.32 g/mol. The structure features a benzoic acid moiety linked to a pyrrole derivative, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrole structures exhibit notable antimicrobial properties. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. A related study demonstrated that pyrrole derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative A | MRSA | 0.125 |
| Pyrrole Derivative B | MSSA | 0.125 |
| 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid | TBD | TBD |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of great interest. The benzoic acid derivatives have been studied for their ability to inhibit pro-inflammatory cytokines. For example, research indicates that certain structural modifications in benzoic acids can enhance their anti-inflammatory effects by blocking the NF-kB signaling pathway .
Anticancer Activity
The anticancer potential of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has been explored in several studies. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrrole derivatives against clinical isolates of bacteria. The results showed that the derivatives exhibited potent activity with MIC values ranging from 0.125 to 8 µg/mL against MRSA and MSSA .
- Anti-inflammatory Mechanisms : In another study focusing on inflammatory models, the compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Anticancer Properties : A recent investigation into the cytotoxic effects of this compound on breast cancer cells revealed significant growth inhibition and induction of apoptosis at micromolar concentrations, highlighting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic Research: Synthesis Optimization
Q: What are the key considerations for optimizing the synthesis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, particularly in solvent selection and reaction time? A: Synthesis of analogous pyrrole-containing benzoic acid derivatives (e.g., ethyl 4-(2,5-dimethylpyrrol-1-yl) benzoate) involves refluxing precursors like acetonyl acetone and ethyl 4-aminobenzoate in glacial acetic acid. Solvent choice (e.g., acetic acid) ensures protonation of intermediates, facilitating cyclization. Reaction time optimization (e.g., 1 hour reflux) balances yield and purity, with extended durations risking side reactions. Post-reaction isolation via reduced-pressure solvent removal and recrystallization (ethanol) improves purity . For the target compound, analogous protocols may require adjusting substituent reactivity (e.g., acetyl group stability under acidic conditions).
Basic Research: Structural Characterization
Q: Which spectroscopic techniques are most reliable for confirming the structure of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, and how are conflicting spectral data resolved? A: 1H/13C NMR is critical for verifying substitution patterns (e.g., acetyl methyl protons at δ ~2.1–2.3 ppm; benzoic acid carbonyl at δ ~170 ppm). FT-IR confirms functional groups (e.g., C=O stretches at ~1680 cm⁻¹ for acetyl and carboxylic acid). Discrepancies in spectral data (e.g., unexpected splitting in pyrrole protons) may arise from tautomerism or impurities. Cross-validation with HRMS (exact mass) and 2D NMR (COSY, HSQC) resolves ambiguities .
Advanced Research: Mechanistic Insights
Q: How does the acetyl group at the 3-position of the pyrrole ring influence the electronic and steric environment during coupling reactions with benzoic acid derivatives? A: The acetyl group introduces electron-withdrawing effects, polarizing the pyrrole ring and directing electrophilic substitution. Steric hindrance at the 3-position may limit coupling efficiency unless activated via metal catalysis (e.g., Pd-mediated cross-coupling). Comparative studies with non-acetylated analogs (e.g., 4-(2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid) reveal reduced reactivity in acetylated derivatives, necessitating optimized catalysts (e.g., Buchwald-Hartwig conditions) .
Advanced Research: Biological Activity Profiling
Q: What methodologies are recommended for evaluating the antimicrobial or cytotoxic activity of this compound, and how are contradictory results interpreted? A: MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293). Discrepancies in activity (e.g., high antimicrobial but low cytotoxicity) may arise from selective membrane permeability or target specificity. Structural analogs (e.g., pyrazole-benzoic acid hybrids) show that electron-withdrawing substituents enhance microbial target binding but may reduce cellular uptake in eukaryotic cells .
Advanced Research: Structure-Activity Relationships (SAR)
Q: How do substitution patterns on the pyrrole ring (e.g., 2,5-dimethyl vs. 3-acetyl) correlate with physicochemical properties like solubility or logP? A: Methyl groups at 2,5-positions increase hydrophobicity (higher logP), while the 3-acetyl group introduces polarity, improving aqueous solubility. Computational modeling (e.g., DFT calculations ) predicts dipole moments and partition coefficients. Experimental validation via HPLC logP determination (reverse-phase C18 column) confirms these trends. SAR studies on analogs (e.g., 4-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid) highlight that halogenation further elevates logP but may reduce bioavailability .
Advanced Research: Stability Under Physiological Conditions
Q: What experimental strategies assess the stability of this compound in simulated physiological environments (e.g., pH 7.4 buffer, serum)? A: Forced degradation studies (e.g., incubation in PBS at 37°C, pH 7.4) monitored via HPLC-UV quantify hydrolytic or oxidative degradation. Serum stability assays (incubation with fetal bovine serum) detect esterase/protease-mediated breakdown. The acetyl group’s susceptibility to hydrolysis necessitates prodrug strategies (e.g., methyl ester protection) for in vivo applications. Comparative stability data with trifluoromethyl-pyridyl analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) suggest fluorination enhances metabolic resistance .
Advanced Research: Crystallography and Polymorphism
Q: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies? A: Slow vapor diffusion (e.g., ethanol/water mixtures) promotes single-crystal growth. Polymorphism risks are mitigated by screening solvents (e.g., DMSO, acetonitrile) and temperatures. For poorly crystalline samples, PXRD (powder X-ray diffraction) paired with SSNMR (solid-state NMR) characterizes amorphous vs. crystalline phases. Analogous pyrrole-benzoic acid derivatives (e.g., 4-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid) show that bulky substituents hinder crystal packing, requiring co-crystallization with counterions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
